molecular formula C10H15FN2O5 B14052524 2\'-Deoxy-2\'-fluorothymidine

2\'-Deoxy-2\'-fluorothymidine

Cat. No.: B14052524
M. Wt: 262.23 g/mol
InChI Key: JAQBDYKLEGFUAB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Clevudine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the hydroxyl groups present in the molecule.

    Reduction: Reduction reactions can be employed to alter the functional groups, such as converting ketones to alcohols.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Clevudine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.

    Biology: Investigated for its effects on viral replication and its potential use in antiviral therapies.

    Medicine: Primarily used for the treatment of chronic hepatitis B infections.

    Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and therapies.

Comparison with Similar Compounds

Clevudine is structurally similar to other nucleoside analogs such as lamivudine and telbivudine . it has a unique fluorine atom at the 2’ position on the furanose moiety, which distinguishes it from other analogs . This structural difference contributes to its distinct antiviral properties and resistance profile. Similar compounds include:

    Lamivudine: Another nucleoside analog used for the treatment of HBV and HIV infections.

    Telbivudine: A thymidine analog similar to clevudine but without the fluorine substitution.

Clevudine’s unique structure and potent antiviral activity make it a valuable compound in the treatment of chronic hepatitis B infections.

Properties

Molecular Formula

C10H15FN2O5

Molecular Weight

262.23 g/mol

IUPAC Name

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H15FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h4-7,9,14-15H,2-3H2,1H3,(H,12,16,17)

InChI Key

JAQBDYKLEGFUAB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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